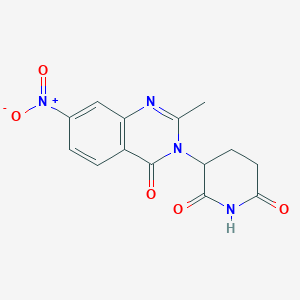
(S)-4-Phenylpentan-2-one
描述
(S)-4-Phenylpentan-2-one is an organic compound with the molecular formula C11H14O. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) designation indicates the specific stereoisomer. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: (S)-4-Phenylpentan-2-one can be synthesized through several methods. One common approach involves the asymmetric reduction of 4-phenyl-2-pentanone using chiral catalysts. Another method includes the enantioselective hydrogenation of 4-phenyl-2-pentenoic acid derivatives.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure the production of the desired stereoisomer with high enantiomeric purity.
化学反应分析
Types of Reactions: (S)-4-Phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in substituted phenyl derivatives.
科学研究应用
(S)-4-Phenylpentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of (S)-4-Phenylpentan-2-one involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions, which are facilitated by the compound’s functional groups.
相似化合物的比较
4-Phenyl-2-butanone: Similar structure but with a shorter carbon chain.
4-Phenyl-2-hexanone: Similar structure but with a longer carbon chain.
4-Phenyl-2-pentanol: The alcohol derivative of 4-Phenyl-2-pentanone.
Uniqueness: (S)-4-Phenylpentan-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and in the production of enantiomerically pure pharmaceuticals.
属性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
(4S)-4-phenylpentan-2-one |
InChI |
InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m0/s1 |
InChI 键 |
SYOVWIRLZABVDO-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](CC(=O)C)C1=CC=CC=C1 |
规范 SMILES |
CC(CC(=O)C)C1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














